Tantalum pentachloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

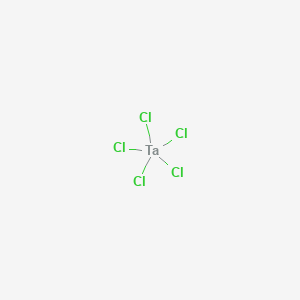

2D Structure

Properties

IUPAC Name |

pentachlorotantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.Ta/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIMLTQPLAGXMX-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ta](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TaCl5, Cl5Ta | |

| Record name | tantalum(V) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tantalum(V)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064780 | |

| Record name | Tantalum chloride (TaCl5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light yellow solid; [Merck Index] White to pale yellow crystals or powder; [Alfa Aesar MSDS] | |

| Record name | Tantalum pentachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7721-01-9 | |

| Record name | Tantalum pentachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7721-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum pentachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007721019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum chloride (TaCl5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum chloride (TaCl5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tantalum pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tantalum Pentachloride (TaCl₅)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum (V) chloride, commonly known as tantalum pentachloride, is an inorganic compound with the chemical formula TaCl₅.[1][2][3] It presents as a white to pale yellow crystalline powder and is a pivotal starting material in tantalum chemistry.[1][4][5] Due to its high reactivity, particularly its sensitivity to moisture, it must be handled under anhydrous, air-free conditions.[1][4] TaCl₅ is a strong Lewis acid, making it a valuable catalyst and precursor in various organic and inorganic synthetic processes, including Friedel-Crafts type reactions and the production of advanced materials for the electronics and semiconductor industries.[4][6][7]

Chemical Formula and Structure

The chemical formula for this compound is TaCl₅ .[1][2][5] Its structure varies significantly depending on its physical state.

-

Vapor Phase: In the gaseous state, this compound exists as a monomeric molecule (TaCl₅). This monomer adopts a trigonal bipyramidal geometry, analogous to the structure of phosphorus pentachloride (PCl₅).[1][6]

-

Solid State: In its solid form, this compound exists as a dimer with the formula Ta₂Cl₁₀ .[1] The structure consists of two tantalum atoms bridged by two chlorine atoms. Each tantalum atom is octahedrally coordinated by six chlorine atoms, forming a structure of two edge-sharing octahedra.[1][8] This dimeric structure is largely retained in non-complexing solvents and in the molten state.[1]

The crystal structure of solid this compound is monoclinic and belongs to the space group C2/m .[1][8]

Quantitative and Physicochemical Data

A summary of the key quantitative data for this compound is provided below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | TaCl₅ | [1][3][5] |

| Molecular Weight | 358.2 g/mol | [2][4][5] |

| Appearance | White to pale yellow crystalline powder | [4][5] |

| Density | 3.68 g/cm³ | [4][5] |

| Melting Point | 216 - 220 °C | [4][5] |

| Boiling Point | 242 °C | [5] |

| Crystal System | Monoclinic | [1][8] |

| Space Group | C2/m | [1][8] |

| Lattice Parameters | a = 18.278 Å, b = 17.766 Å, c = 5.850 Å | [9] |

| β = 90.62° | [9] | |

| Bond Lengths (Solid State) | Ta–Cl (bridging): 2.547 Å | [9] |

| Ta–Cl (equatorial): 2.225 Å | [9] | |

| Ta–Cl (axial): 2.307 Å | [9] |

Molecular Structure Visualization

The dimeric structure of solid-state this compound (Ta₂Cl₁₀), composed of two edge-sharing octahedra, is depicted below.

Caption: Dimeric structure of Ta₂Cl₁₀ showing two bridging and eight terminal chlorine atoms.

Experimental Protocols

Synthesis of this compound

All synthesis and handling procedures for this compound must be conducted under strictly anhydrous and inert conditions due to its high sensitivity to moisture.[1]

Method 1: Direct Chlorination of Tantalum Metal This is a common laboratory and industrial method for producing TaCl₅.

-

Raw Materials: High-purity tantalum metal (powdered or filings) and high-purity chlorine (Cl₂) gas.[10]

-

Apparatus: A reaction tube furnace capable of reaching at least 250°C, equipped with a gas inlet for chlorine and an outlet leading to a condensation apparatus.

-

Procedure: a. Place the tantalum metal into the reaction tube. b. Heat the furnace to a temperature between 170°C and 250°C.[1][7][10] c. Pass a steady stream of dry chlorine gas over the heated tantalum metal. The reaction is: 2 Ta + 5 Cl₂ → 2 TaCl₅.[1] d. The resulting this compound vapor is carried by the gas stream to a cooler part of the apparatus where it condenses.[10]

-

Purification: The crude product can be purified by sublimation or distillation to yield white, needle-like crystals.[7][10]

Method 2: Reaction with Hydrogen Chloride This method is an alternative to using chlorine gas but requires a higher temperature.

-

Raw Materials: Tantalum metal powder and dry hydrogen chloride (HCl) gas.[10]

-

Procedure: The protocol is similar to direct chlorination, but the reaction is carried out at a higher temperature of 400°C.[1][7][10] The reaction is: 2 Ta + 10 HCl → 2 TaCl₅ + 5 H₂.[1]

Method 3: Chlorination of Tantalum Pentoxide This route is useful when starting from tantalum oxide, a more common precursor.

-

Raw Materials: Tantalum pentoxide (Ta₂O₅) and thionyl chloride (SOCl₂).[1][10]

-

Procedure: a. Mix tantalum pentoxide with an excess of thionyl chloride. b. Heat the mixture to 240°C.[1][7][10] The reaction is: Ta₂O₅ + 5 SOCl₂ → 2 TaCl₅ + 5 SO₂.[1][10] c. The product is then separated and purified, typically by distillation.[10]

Structural Characterization Protocols

Method 1: Single-Crystal X-ray Diffraction This is the definitive method for determining the solid-state structure of TaCl₅.

-

Crystal Growth: Single crystals of TaCl₅ suitable for diffraction are typically obtained by slow cooling and crystallization from the vapor phase during synthesis or by sublimation.[9]

-

Data Collection: a. A suitable single crystal is mounted on a goniometer. b. The crystal is maintained at a low temperature (e.g., 193 K) to minimize thermal vibrations.[9] c. The crystal is irradiated with a monochromatic X-ray beam. d. The diffraction pattern of the X-rays is recorded by a detector as the crystal is rotated.

-

Structure Solution and Refinement: a. The collected diffraction data is processed to determine the unit cell dimensions and space group. b. The positions of the tantalum and chlorine atoms within the crystal lattice are determined by solving the phase problem. c. The structural model is then refined to achieve the best fit with the experimental data, yielding precise bond lengths, bond angles, and other crystallographic parameters.[9]

Method 2: Raman Spectroscopy Raman spectroscopy is a powerful technique for studying the structure of TaCl₅, particularly in the molten state or in solution, where it can probe vibrational modes.[11]

-

Sample Preparation: The TaCl₅ sample is sealed in a quartz cuvette under an inert atmosphere to prevent hydrolysis. For studies in melts, the sample is heated in a furnace with optical access.[11]

-

Instrumentation: A Raman spectrometer equipped with a laser source is used.

-

Procedure: a. The laser beam is focused onto the sample. b. The inelastically scattered light (Raman scatter) is collected and directed into the spectrometer. c. A diffraction grating disperses the light, and a CCD detector records the Raman spectrum, which is a plot of intensity versus Raman shift (in cm⁻¹).[12]

-

Data Interpretation: The vibrational frequencies observed in the spectrum are characteristic of the molecular structures present. For TaCl₅, this technique can distinguish between the dimeric Ta₂Cl₁₀ form and the monomeric TaCl₅ form, as they have different vibrational modes. Studies have shown that as molten TaCl₅ is heated from 220°C to 350°C, a gradual dissociation of the Ta₂Cl₁₀ dimer into the TaCl₅ monomer can be observed.[11]

References

- 1. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]

- 2. This compound | Cl5Ta | CID 24394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tantalum(V) chloride, 99.9% | 7721-01-9 | this compound [ottokemi.com]

- 4. Tantalum(V) chloride | this compound | TaCl5 – Ereztech [ereztech.com]

- 5. This compound [bayvillechemical.net]

- 6. Tantalum(V) Chloride: Properties Applications in Organic Chemistry and Healthy Hazards_Chemicalbook [chemicalbook.com]

- 7. Tantalum(V) chloride: Preparation and Application_Chemicalbook [chemicalbook.com]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. News - Synthesis process of this compound [epomaterial.com]

- 11. Characterization of this compound containing melts by Raman spectroscopy (Journal Article) | OSTI.GOV [osti.gov]

- 12. sporian.com [sporian.com]

Tantalum Pentachloride: A Technical Guide to CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on Tantalum Pentachloride (TaCl₅), focusing on its Chemical Abstracts Service (CAS) number and comprehensive safety data. This document is intended to serve as an essential resource for professionals working with this compound, offering a consolidated overview of its properties, hazards, and handling procedures to ensure laboratory safety and proper usage.

Chemical Identification

This compound is an inorganic compound that serves as a common precursor in tantalum chemistry.[1] It is a white to pale yellow crystalline powder, highly sensitive to moisture.[2][3]

| Identifier | Value |

| Chemical Name | Tantalum(V) Chloride |

| Synonyms | This compound, Pentachlorotantalum |

| CAS Number | 7721-01-9[1][2][4][5] |

| Molecular Formula | TaCl₅[2][4][6] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and application in research.

| Property | Value |

| Molecular Weight | 358.21 g/mol [2][4][6] |

| Appearance | White to off-white or pale yellow crystalline powder[2][3] |

| Density | 3.68 g/cm³[1][2][4] |

| Melting Point | 216 - 221 °C (421 - 430 °F)[2][4][6] |

| Boiling Point | 242 °C (468 °F)[2][6] |

| Solubility | Reacts with water. Soluble in ethanol and ether.[1][3] |

| Sensitivity | Highly sensitive to air and moisture.[1][4] |

Safety and Hazard Information

This compound is a hazardous substance that requires strict safety protocols. It is corrosive and reacts with water to produce hydrochloric acid.[3]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[7] |

| Skin Corrosion | Category 1B[7] |

| Serious Eye Damage | Category 1 |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) |

Hazard Statements and Pictograms

| Code | Statement |

| H302 | Harmful if swallowed[7][8][9] |

| H314 | Causes severe skin burns and eye damage[7][8][9] |

| H335 | May cause respiratory irritation[8][9] |

GHS Pictograms:

-

Corrosion

-

Exclamation Mark

The following diagram illustrates the relationship between the hazardous nature of this compound and the necessary safety precautions.

Experimental Protocols: Safe Handling and Storage

Due to its reactivity, particularly with moisture, specific protocols must be followed when handling this compound.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust and fumes.[10]

-

Atmosphere: Due to its high sensitivity to moisture, handling under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent hydrolysis.[1][10]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent contact and exposure.

| PPE Item | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield.[7][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned flame-resistant lab coat, and closed-toe shoes.[7][8] |

| Respiratory Protection | If not handled in a fume hood or glovebox, a NIOSH-approved respirator is necessary.[6] |

Handling and Storage Procedures

-

Handling: Avoid creating dust.[7] Use spark-proof tools and ensure adequate ventilation. Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated place.[8] The container must be kept tightly closed and, ideally, stored under an inert gas.[1][8] Store away from incompatible materials such as strong oxidizing agents and moisture.[6]

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |

Spill and Disposal:

In case of a spill, evacuate the area. Wear appropriate PPE and use a dry method (e.g., sand) to clean up the spill. Avoid generating dust.[7] Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations.[6][8]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | Cl5Ta | CID 24394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CCOHS: How to Work Safely with - Hazardous Products using the [ccohs.ca]

- 6. ereztech.com [ereztech.com]

- 7. file1.lookchem.com [file1.lookchem.com]

- 8. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 9. eng.uwo.ca [eng.uwo.ca]

- 10. ehs.umich.edu [ehs.umich.edu]

An In-depth Technical Guide to the Commercial Production of Tantalum Pentachloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum pentachloride (TaCl₅) is a white, crystalline inorganic compound that serves as a critical precursor in a variety of advanced technological applications.[1][2] Due to its high reactivity, it is a key starting material in the synthesis of other tantalum compounds, including tantalum oxides and nitrides, which are essential in the electronics industry for manufacturing capacitors and semiconductors.[1] Its utility also extends to organic synthesis where it functions as a Lewis acid catalyst.[1] The commercial production of high-purity this compound is, therefore, a process of significant industrial importance. This guide provides a detailed technical overview of the primary commercial methodologies for its synthesis and purification, complete with experimental protocols and quantitative data. All operations involving this compound must be conducted under anhydrous conditions as it is highly sensitive to moisture.[2]

Commercial Production Methods

The industrial-scale production of this compound is predominantly achieved through two main routes: the direct chlorination of tantalum metal and the carbochlorination of tantalum pentoxide (Ta₂O₅).[1][3] A less common method involves the chlorination of tantalum pentoxide using thionyl chloride.

Direct Chlorination of Tantalum Metal

This method involves the direct reaction of high-purity tantalum metal with chlorine gas at elevated temperatures.[1][2][4] It is a widely used industrial process, particularly for producing high-purity this compound.[3]

-

Raw Material Preparation: High-purity tantalum metal, often in the form of powder, filings, or scrap, is loaded into a reaction chamber.[1][4] The purity of the tantalum metal directly impacts the purity of the final product.[4]

-

Reaction Setup: The reactor, typically a tube furnace, is purged with an inert gas, such as argon, to remove air and moisture. A packed bed of the tantalum raw material is formed within the reactor.

-

Chlorination: A stream of dry chlorine gas is introduced into the reactor. The reaction is initiated by heating the reactor to a temperature range of 170-250°C.[2][4] A patent for a high-purity process specifies a broader reaction temperature range of 200°C to 700°C, with a more preferred range of 400°C to 600°C to minimize the formation of subchlorides.[5][6] The flow rate of the chlorine gas is a critical parameter and is typically controlled between 0.05 cm/s and 0.82 cm/s.

-

Product Collection: The resulting this compound vapor is transported from the reaction zone to a condenser.[5] The condenser temperature is maintained below the sublimation point of TaCl₅ (239.4°C) to allow for the collection of the solid product. To prevent liquefaction in the transport line, the temperature of the outflow path is maintained between 234°C and 468°C.[6]

-

Purification: The crude this compound is then purified, typically through fractional distillation.

2 Ta(s) + 5 Cl₂(g) → 2 TaCl₅(g)[2]

Carbochlorination of Tantalum Pentoxide

-

Raw Material Preparation: Tantalum pentoxide is intimately mixed with a carbon source, such as petroleum coke or carbon black.[8]

-

Reaction Setup: The mixture is charged into a chlorination furnace. The furnace is vacuumized and then purged with an inert gas.

-

Chlorination: The furnace temperature is raised to above 700°C, and high-purity chlorine gas is introduced.[8] The carbochlorination reaction produces gaseous this compound and carbon oxides.

-

Initial Purification: The hot gas stream, containing TaCl₅ and impurities, is passed through a high-temperature dust removal section (above 400°C) to separate solid particles.[8] The gas is then cooled to 255-300°C to filter out less volatile chlorides like ferric chloride (FeCl₃).[8]

-

Product Collection: The gas is further cooled to 150-220°C in a collection chamber, where the this compound crystallizes.[8]

-

Final Purification: The collected TaCl₅ powder undergoes further purification, usually by fractional distillation, to achieve the desired purity.

Ta₂O₅(s) + 5 C(s) + 5 Cl₂(g) → 2 TaCl₅(g) + 5 CO(g)

Chlorination of Tantalum Pentoxide with Thionyl Chloride

A less common industrial method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent for tantalum pentoxide.[2][4]

-

Reaction Mixture: Tantalum pentoxide is mixed with an excess of thionyl chloride.

-

Reaction: The mixture is heated to approximately 240°C to drive the reaction.[2][4]

-

Product Separation: The resulting this compound is separated from the sulfur dioxide byproduct and any unreacted thionyl chloride.

Ta₂O₅(s) + 5 SOCl₂(l) → 2 TaCl₅(s) + 5 SO₂(g)[2]

Quantitative Data Summary

| Parameter | Direct Chlorination of Tantalum | Carbochlorination of Tantalum Pentoxide | Chlorination with Thionyl Chloride |

| Starting Material | High-purity Tantalum Metal/Scrap | Tantalum Pentoxide (Ta₂O₅) and Carbon | Tantalum Pentoxide (Ta₂O₅) and Thionyl Chloride (SOCl₂) |

| Reaction Temperature | 170 - 700 °C[2][4][5] | > 700 °C[8] | ~ 240 °C[2][4] |

| Purity of Product | Up to 99.9999%[6] | Typically 99.7% before final purification[8] | High purity can be achieved |

| Typical Impurities | Niobium pentachloride, Tantalum subchlorides | Ferric chloride, other metal chlorides from ore | Unreacted thionyl chloride |

| Key Process Features | Exothermic reaction, requires high-purity starting material | Utilizes less expensive raw materials, energy-intensive | Lower reaction temperature |

Purification of this compound

Fractional distillation is the primary method for purifying crude this compound on a commercial scale.[3][9] This process leverages the differences in the boiling points of TaCl₅ and its common impurities.

Boiling Points of Relevant Compounds:

| Compound | Boiling Point (°C) |

| This compound (TaCl₅) | 239.4 [10] |

| Niobium Pentachloride (NbCl₅) | 247 - 254[3][11] |

| Iron(III) Chloride (FeCl₃) | ~316 (decomposes)[4][12] |

| Tungsten(VI) Oxychloride (WOCl₄) | 227.55[13] |

-

Charging the Still: The crude this compound is loaded into a distillation column.

-

Heating: The still is heated to a temperature that will vaporize the TaCl₅ and more volatile impurities.

-

Fractional Separation: The vapor rises through the distillation column, which contains packing material or trays to facilitate multiple condensation-vaporization cycles. This allows for a more efficient separation of components with close boiling points.

-

Collection of Fractions:

-

Low-boiling impurities: Components with boiling points lower than TaCl₅ are collected at the top of the column.

-

Purified TaCl₅: The purified this compound fraction is collected at a point in the column corresponding to its boiling point.

-

High-boiling impurities: Less volatile impurities, such as niobium pentachloride and ferric chloride, remain in the still or are collected at lower points in the column.

-

-

Product Handling: The purified, molten TaCl₅ is collected and solidified under an inert atmosphere to prevent hydrolysis.

A patented purification process describes passing gaseous, impure this compound with hydrogen over a heated bed of an alkali or alkaline earth metal halide (e.g., NaCl) at 250-550°C. This process forms stable double salts with impurities like iron chlorides and tungsten oxychlorides, which are then removed.[10]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of commercial production pathways for this compound.

References

- 1. News - Tantalum Chloride: Uses and Production [epomaterial.com]

- 2. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]

- 3. Tantalum(V) chloride synthesis - chemicalbook [chemicalbook.com]

- 4. News - Synthesis process of this compound [epomaterial.com]

- 5. US20210002143A1 - Tantalum chloride and method for producing tantalum chloride - Google Patents [patents.google.com]

- 6. US20210002143A1 - Tantalum chloride and method for producing tantalum chloride - Google Patents [patents.google.com]

- 7. Tantalum(V) chloride | 7721-01-9 [chemicalbook.com]

- 8. CN112723393B - Method for preparing high-purity this compound/niobium and lithium chloride from waste tantalum/lithium niobate - Google Patents [patents.google.com]

- 9. Fractional distillation - Wikipedia [en.wikipedia.org]

- 10. US3038781A - Process for the purification of this compound - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Tantalum Pentachloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of tantalum pentachloride (TaCl₅) in various organic solvents. Due to the reactive nature of this compound, this document emphasizes qualitative solubility characteristics, reactivity with specific solvent classes, and outlines a comprehensive experimental protocol for the quantitative determination of its solubility.

Overview of this compound Solubility

This compound is a white to pale yellow crystalline solid that serves as a key precursor in tantalum chemistry.[1][2] Its solubility in organic solvents is significantly influenced by the nature of the solvent, particularly its aromaticity and the presence of donor atoms. TaCl₅ is generally soluble in aromatic hydrocarbons and coordinating solvents containing oxygen or nitrogen atoms. However, it is crucial to note that in many cases, dissolution is not a simple physical process but involves a chemical reaction between the solute and the solvent.

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents based on available literature. It is important to handle this compound under anhydrous conditions as it is highly sensitive to moisture.[1][3]

| Solvent Class | Solvent | Solubility | Observations and Remarks | Citations |

| Aromatic Hydrocarbons | Benzene | Soluble | Forms a pale yellow solution. | [4][5] |

| Toluene | Soluble | Forms a yellow to orange solution. Solubility is noted to be greater than in benzene. | [4][5] | |

| Mesitylene | Soluble | Forms an orange solution. Solubility is noted to be greater than in toluene. | [6] | |

| Alcohols | Ethanol | Soluble (Reacts) | Described as both "soluble" and "slightly soluble." Reacts to form tantalum alkoxides. The solution is clear and colorless. | [1][6][7][8] |

| Isopropyl Alcohol | Soluble (Reacts) | Dissolves to form an acidic solution (pH ~2), indicating a reaction. | [9] | |

| Ethers | Diethyl Ether | Soluble | Forms stable complexes with ethers. | [1][3] |

| Chlorinated Hydrocarbons | Chloroform | Soluble | [10] | |

| Carbon Tetrachloride | Soluble | There are conflicting reports, with one source stating insolubility, but multiple others confirming solubility. | [3][4][6][7][10][11][12] | |

| Other Solvents | Carbon Disulfide | Soluble | [10] | |

| Cyclohexane | Insoluble | [4][5] | ||

| Acetone | Soluble | Dissolution can be aided by ultrasound. | [9] |

Reactivity with Organic Solvents

The dissolution of this compound in certain organic solvents is a chemical process involving the formation of new compounds. Understanding this reactivity is critical for its application in synthesis and materials science.

-

Alcohols: this compound readily reacts with alcohols (alkolysis) to form tantalum alkoxides.[6][7] This reaction is often accompanied by the release of hydrogen chloride (HCl). The general reaction can be represented as: TaCl₅ + 5 ROH → Ta(OR)₅ + 5 HCl In the presence of an amine, which acts as an HCl scavenger, the reaction proceeds to completion to form dinuclear alkoxides.[7]

-

Ethers: this compound, being a Lewis acid, forms stable adducts with ethers, which are Lewis bases.[3] This interaction facilitates its dissolution in ethereal solvents. The formation of these complexes is a key aspect of its utility in organic synthesis.

Experimental Protocol for Quantitative Solubility Determination

Given the absence of readily available quantitative solubility data for this compound, the following detailed experimental protocol is proposed for its determination. This protocol is designed for researchers in a controlled laboratory setting and emphasizes safety and accuracy due to the reactive and hazardous nature of TaCl₅.

Materials and Equipment

-

This compound: High purity, anhydrous.

-

Organic Solvents: Anhydrous grade, freshly distilled if necessary.

-

Apparatus:

-

Glove box or Schlenk line for inert atmosphere operations.

-

Temperature-controlled shaker or water bath.

-

Centrifuge.

-

Analytical balance (± 0.0001 g).

-

Glassware: Schlenk flasks, volumetric flasks, syringes, cannulas, and filters.

-

Analytical instrumentation for tantalum quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS)).

-

Experimental Workflow

The following diagram illustrates the proposed workflow for the quantitative determination of this compound solubility.

Caption: Workflow for determining TaCl₅ solubility.

Detailed Procedure

-

Preparation (In an Inert Atmosphere):

-

Accurately weigh an excess amount of anhydrous this compound into a pre-weighed Schlenk flask.

-

Add a known mass of the anhydrous organic solvent to the flask.

-

-

Equilibration:

-

Seal the Schlenk flask and place it in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the flask to stand undisturbed at the same temperature to let the undissolved solid settle.

-

For finely suspended particles, centrifuge the sealed flask to ensure complete separation of the solid phase.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed gas-tight syringe.

-

Dispense the aliquot into a pre-weighed volumetric flask and determine the mass of the solution.

-

Dilute the sample with an appropriate solvent to a concentration suitable for the analytical technique.

-

Determine the concentration of tantalum in the diluted solution using a calibrated analytical method such as ICP-OES.

-

-

Calculation:

-

From the measured tantalum concentration, the mass of the aliquot, and the dilution factor, calculate the mass of this compound in the original aliquot of the saturated solution.

-

The mass of the solvent in the aliquot can be determined by subtracting the calculated mass of TaCl₅ from the total mass of the aliquot.

-

Express the solubility in grams of TaCl₅ per 100 grams of solvent.

-

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several interrelated factors, as depicted in the diagram below.

Caption: Key factors affecting TaCl₅ solubility.

-

Solvent Aromaticity: this compound exhibits enhanced solubility in aromatic hydrocarbons. This is likely due to interactions between the electron-rich aromatic ring and the electrophilic tantalum center.

-

Lewis Basicity of the Solvent: Solvents with lone pairs of electrons (e.g., ethers, alcohols) can act as Lewis bases and coordinate to the Lewis acidic this compound, forming soluble adducts.

-

Reactivity: In protic solvents like alcohols, the solubility is driven by a chemical reaction to form more soluble species.

-

Temperature: As with most solid-liquid systems, the solubility of this compound is expected to be temperature-dependent.

-

Purity: The presence of impurities, particularly water, can significantly affect solubility measurements due to the hydrolysis of this compound.

Conclusion

The solubility of this compound in organic solvents is a complex phenomenon that is often coupled with chemical reactions. While quantitative data is scarce in the public domain, a qualitative understanding of its solubility in various solvent classes provides a valuable guide for its use in research and development. For applications requiring precise concentration control, it is imperative to experimentally determine the solubility under the specific conditions of use, following a rigorous protocol as outlined in this guide. The reactivity of this compound, particularly with protic and coordinating solvents, should always be a primary consideration in its handling and application.

References

- 1. This compound [bayvillechemical.net]

- 2. News - What is tantalum chloride tacl5,color, application? [xingluchemical.com]

- 3. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]

- 4. Tantalum Chloride TaCl5-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]

- 5. Tantalum(V) chloride: Preparation and Application_Chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Tantalum(V) chloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. News - this compound (Tantalum chloride) Physical and Chemical Properties and Hazardous Characteristics Table [xingluchemical.com]

- 9. researchgate.net [researchgate.net]

- 10. High purity 99.95%-99.99% Tantalum Chloride TaCl5 powder price | Xinglu [xingluchemical.com]

- 11. chembk.com [chembk.com]

- 12. Tantalum(V) chloride | 7721-01-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the Molecular Geometry of Monomeric and Dimeric Tantalum Pentachloride (TaCl₅)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tantalum (V) chloride (TaCl₅) is a pivotal precursor and catalyst in synthetic chemistry and materials science. Its reactivity and utility are intrinsically linked to its molecular structure, which exhibits a fascinating phase-dependent equilibrium between a monomeric and a dimeric form. In the gas phase, TaCl₅ exists as a discrete monomeric molecule with a trigonal bipyramidal geometry. Conversely, in the solid state, it dimerizes to form Ta₂Cl₁₀, a structure comprising two edge-sharing octahedra. This guide provides a comprehensive technical overview of the molecular geometries of both species, presenting quantitative structural data, detailed experimental protocols for their determination, and visual representations of their structures and interconversion.

Monomeric TaCl₅: A Gas-Phase Trigonal Bipyramid

In the vapor state, tantalum pentachloride is monomeric.[1] The geometry of this isolated TaCl₅ molecule is trigonal bipyramidal, analogous to the structure of gas-phase phosphorus pentachloride (PCl₅).[1] This geometry is a consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with five bonding pairs and no lone pairs of electrons.

Molecular Structure and Symmetry

The trigonal bipyramidal structure features a central tantalum atom bonded to five chlorine atoms. Three chlorine atoms occupy equatorial positions, forming a trigonal plane with ideal bond angles of 120°. The remaining two chlorine atoms are situated in axial positions, perpendicular to the equatorial plane, with an ideal bond angle of 180° relative to each other and 90° relative to the equatorial atoms.

The idealized point group for monomeric TaCl₅ is D₃h . This high symmetry arises from the presence of a C₃ principal rotation axis, three perpendicular C₂ axes, a horizontal mirror plane (σₕ) coplanar with the equatorial chlorine atoms, and three vertical mirror planes (σᵥ).

Quantitative Geometric Data

The precise bond lengths of the axial and equatorial Ta-Cl bonds have been determined experimentally using gas-phase electron diffraction (GED). A key study by Spiridonov and Romanov established these parameters. The axial bonds are typically slightly longer than the equatorial bonds due to greater repulsion.

| Parameter | Symbol | Value (Idealized) |

| Ta-Cl (axial) Bond Length | r(Ta-Clₐₓ) | [Not found] |

| Ta-Cl (equatorial) Bond Length | r(Ta-Clₑ₁) | [Not found] |

| Axial Cl-Ta-Cl Angle | ∠Clₐₓ-Ta-Clₐₓ | 180° |

| Equatorial Cl-Ta-Cl Angle | ∠Clₑ₁-Ta-Clₑ₁ | 120° |

| Axial-Equatorial Cl-Ta-Cl Angle | ∠Clₐₓ-Ta-Clₑ₁ | 90° |

Note: While a specific experimental study is cited, the exact bond lengths were not retrieved in the search. The idealized angles from VSEPR theory are provided.

References

An In-depth Technical Guide to the Thermodynamic Properties of Tantalum Pentachloride

This technical guide provides a comprehensive overview of the thermodynamic data for Tantalum pentachloride (TaCl₅). It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed and accurate information on the physicochemical properties of this compound. This document summarizes key thermodynamic parameters, outlines experimental methodologies for their determination, and visualizes relevant chemical processes.

Physicochemical and Thermodynamic Data

This compound is an inorganic compound with the formula TaCl₅.[1] It is a white to pale yellow crystalline powder that is sensitive to moisture.[1][2][3] It is a key precursor in the synthesis of tantalum-based materials, which have significant applications in the electronics, aerospace, and chemical processing industries.[4]

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | TaCl₅ | [5] |

| Molecular Weight | 358.21 g/mol | [5] |

| CAS Registry Number | 7721-01-9 | [3][6] |

| Appearance | White to pale yellow crystalline powder | [2][3][4] |

| Density | 3.68 g/cm³ at 25 °C | [3][7] |

| Melting Point | 216-221 °C | [2][3] |

| Boiling Point | 236-242 °C | [3][8] |

| Solubility | Soluble in alcohol, ether, carbon tetrachloride, sulfuric acid, and potassium hydroxide. Reacts with water. | [2][3][7] |

The fundamental thermodynamic data for this compound are crucial for understanding its stability and reactivity. These parameters are summarized in Table 2.

Table 2: Standard Thermodynamic Properties of this compound at 298.15 K

| Property | Value | Unit | Reference |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -205.5 kcal/mol (-859.8 kJ/mol) | kcal/mol (kJ/mol) | [1][9] |

| Standard Molar Entropy (S⦵₂₉₈) | 221.75 | J K⁻¹ mol⁻¹ | [1] |

| Enthalpy of Sublimation (ΔHsub) | 21.1 ± 0.2 | kcal/g-mol | [10] |

The heat capacity of this compound varies with temperature. Table 3 presents the heat capacity data for the liquid phase at different temperatures.[6]

Table 3: Liquid Phase Heat Capacity (Cp) of this compound at Various Temperatures

| Temperature (K) | Heat Capacity (cal/mol*K) |

| 490 | 51.98 |

| 500 | 51.76 |

| 600 | 49.33 |

| 700 | 46.47 |

| 800 | 43.17 |

| Data sourced from the NIST WebBook.[6] |

The vapor pressure of this compound was measured using the gas transpiration method over the temperature range of 431-73 K. The data were fit to the following equation: log₁₀ P(torr) = (12.03 ± 1.86) - (4604 ± 40)/T.[10]

Experimental Methodologies

The accurate determination of thermodynamic data relies on precise experimental techniques. This section details the methodologies cited for obtaining the thermodynamic properties of this compound.

The standard heat of formation of this compound was determined by measuring the heat evolved during the direct reaction of metallic tantalum with liquid chlorine at 25°C in a Pyrex reaction vessel.[9]

-

Materials: High-purity tantalum metal and chlorine gas were used. The tantalum was machined into cylindrical pieces.[9]

-

Procedure: A known mass of tantalum metal was placed in the reaction vessel, which was then evacuated. Liquid chlorine was introduced, and the reaction was initiated. The heat evolved during the combustion of tantalum in chlorine was measured calorimetrically.[9]

-

Corrections: Minor corrections were applied for the heat of evaporation of chlorine and the heat evolved from a titanium wire used to initiate the reaction.[9]

The equilibrium vapor pressure of this compound was determined using the gas transpiration method.[10] This method involves passing a known volume of an inert carrier gas over a sample of the substance at a constant temperature and then determining the amount of substance transported by the gas.

-

Apparatus: The setup consists of a furnace to maintain a constant temperature, a tube containing the this compound sample, and a system to measure the flow rate of the carrier gas.

-

Procedure: Anhydrous conditions were carefully maintained. A controlled flow of a carrier gas was passed over the solid TaCl₅ sample. The amount of TaCl₅ that sublimed and was carried by the gas was collected and weighed.

-

Calculation: The vapor pressure was calculated from the mass of sublimed TaCl₅, the volume of the carrier gas, and the temperature.

Visualizing Chemical Processes

Diagrams of key chemical reactions and processes involving this compound provide a clearer understanding of its chemical behavior.

This compound can be synthesized by the direct reaction of tantalum metal with chlorine gas at elevated temperatures.[1]

This compound is a common precursor for the chemical vapor deposition of tantalum-containing thin films, such as Tantalum Carbide (TaC).[11]

This compound is highly sensitive to moisture and readily hydrolyzes in water to form tantalum(V) oxytrichloride (TaOCl₃) and ultimately tantalum pentoxide (Ta₂O₅).[1]

Conclusion

This technical guide has presented a detailed compilation of the thermodynamic data for this compound, including its standard enthalpy of formation, standard molar entropy, heat capacity, and vapor pressure. The experimental methodologies for determining these properties have also been described. The provided visualizations of key chemical processes involving this compound, such as its synthesis, application in CVD, and hydrolysis, offer a clear and concise understanding of its chemical behavior. This information is essential for researchers and professionals working with this compound in various scientific and industrial applications.

References

- 1. Tantalum(V) chloride - Wikipedia [en.wikipedia.org]

- 2. News - this compound (Tantalum chloride) Physical and Chemical Properties and Hazardous Characteristics Table [xingluchemical.com]

- 3. Tantalum(V) chloride | 7721-01-9 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | Cl5Ta | CID 24394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. Tantalum(V) chloride | 7721-01-9 [chemicalbook.com]

- 8. 3ntechnology.wordpress.com [3ntechnology.wordpress.com]

- 9. The heats of formation of metal halides. Niobium and tantalum pentachlorides - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Unveiling the Potent Lewis Acidity of Tantalum Pentachloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tantalum pentachloride (TaCl₅) stands as a formidable Lewis acid, a characteristic that underpins its broad utility in both synthetic chemistry and materials science. Its strong electrophilic nature makes it a potent catalyst for a variety of chemical transformations, driving the formation of complex molecules and advanced materials. This technical guide provides an in-depth exploration of the Lewis acidity of this compound, offering quantitative data, detailed experimental protocols, and visualizations of its catalytic role in key chemical reactions.

The Core of Lewis Acidity: Structure and Electronic Properties

This compound, a white to pale yellow crystalline solid, possesses a structure that is key to its reactivity. In the solid state, it exists as a dimer (Ta₂Cl₁₀), with two tantalum atoms bridged by two chloride ions, completing an octahedral coordination geometry for each tantalum center.[1] However, in the vapor phase or in non-coordinating solvents, it tends to exist as a trigonal bipyramidal monomer (TaCl₅).[1][2] This monomeric form is electron-deficient and readily accepts electron pairs, the fundamental definition of a Lewis acid.

The high positive charge on the tantalum(V) center, combined with the electron-withdrawing nature of the five chloride ligands, renders the tantalum atom highly electrophilic. This intrinsic electronic property is the driving force behind its powerful Lewis acidic character.

Quantifying Lewis Acidity: A Comparative Overview

For context, other metal pentachlorides and common Lewis acids have been characterized, providing a useful framework for estimating the potency of TaCl₅.

| Lewis Acid | Acceptor Number (AN) | Reference Lewis Acid Strength |

| Aluminum Trichloride (AlCl₃) | 87 | Strong |

| Titanium Tetrachloride (TiCl₄) | 70 | Strong |

| This compound (TaCl₅) | Not Experimentally Determined (Expected to be High) | Very Strong |

| Antimony Pentachloride (SbCl₅) | 100 | Very Strong (Reference) |

Note: The Acceptor Number for this compound is not available in the cited literature but is expected to be high based on its reactivity.

Experimental Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method

The following is a detailed protocol for determining the Acceptor Number of a highly reactive and moisture-sensitive metal halide like this compound. All manipulations must be performed under an inert atmosphere (e.g., in a glovebox) using anhydrous solvents.

Materials:

-

This compound (TaCl₅)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating solvent (e.g., 1,2-dichloroethane or deuterated benzene for NMR)

-

NMR tubes with J. Young valves

-

Schlenk line and glassware

-

Glovebox

Procedure:

-

Preparation of the Et₃PO Solution:

-

In a glovebox, accurately weigh a known amount of triethylphosphine oxide.

-

Dissolve the Et₃PO in a precise volume of anhydrous solvent to create a stock solution of known concentration.

-

-

Preparation of the TaCl₅ Solution:

-

In the glovebox, accurately weigh a stoichiometric equivalent of this compound into a clean, dry vial.

-

Carefully add a precise volume of the anhydrous solvent to dissolve the TaCl₅. Gentle agitation may be required.

-

-

Formation of the Lewis Acid-Base Adduct:

-

Slowly add the TaCl₅ solution to the Et₃PO solution with constant stirring. The reaction is exothermic and should be performed with caution.

-

Allow the mixture to stir for a sufficient time to ensure complete adduct formation.

-

-

NMR Analysis:

-

Transfer an aliquot of the resulting solution into an NMR tube fitted with a J. Young valve inside the glovebox.

-

Seal the NMR tube and remove it from the glovebox.

-

Acquire the ³¹P NMR spectrum of the solution.

-

-

Calculation of the Acceptor Number (AN):

-

The Acceptor Number is calculated using the following formula: AN = 2.21 x (δ_sample - δ_hexane) where:

-

δ_sample is the observed ³¹P NMR chemical shift of the Et₃PO-TaCl₅ adduct.

-

δ_hexane is the ³¹P NMR chemical shift of Et₃PO in a non-coordinating solvent like hexane (reference value, typically around 41.0 ppm).

-

-

Visualizing Catalytic Action: this compound in Organic Synthesis

The potent Lewis acidity of this compound makes it an effective catalyst in a range of organic reactions. Its primary role is to activate substrates by coordinating to electron-rich atoms, thereby rendering them more susceptible to nucleophilic attack.

Friedel-Crafts Acylation

In Friedel-Crafts acylation, TaCl₅ activates the acyl halide by coordinating to the halogen atom, which facilitates the formation of a highly electrophilic acylium ion. This ion is then attacked by the aromatic ring.

Caption: Friedel-Crafts acylation mechanism catalyzed by TaCl₅.

Mukaiyama Aldol Reaction

In the Mukaiyama aldol reaction, TaCl₅ activates the carbonyl compound by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to attack by a silyl enol ether.

Caption: Mukaiyama aldol reaction mechanism catalyzed by TaCl₅.

Ziegler-Natta Polymerization

While typically associated with titanium-based catalysts, this compound can also act as a catalyst in Ziegler-Natta type polymerizations. In this process, TaCl₅, in conjunction with a co-catalyst like an organoaluminum compound, creates an active site for the coordination and insertion of olefin monomers.

Caption: Ziegler-Natta polymerization initiated by a TaCl₅-based catalyst.

Applications in Drug Development and Beyond

The potent Lewis acidity of this compound translates into a wide range of applications relevant to drug development and the broader chemical industry:

-

Complex Molecule Synthesis: Its ability to catalyze carbon-carbon bond formation is crucial for the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

-

Fine Chemical Production: TaCl₅ is employed in the production of various fine chemicals, where high catalytic activity and selectivity are paramount.

-

Materials Science: In the electronics industry, this compound is a key precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tantalum-based thin films, such as tantalum nitride (TaN) and tantalum pentoxide (Ta₂O₅), which are essential components in semiconductors and capacitors.[3]

Handling and Safety Considerations

This compound is highly moisture-sensitive and reacts vigorously with water, releasing hydrochloric acid. Therefore, it must be handled under anhydrous conditions, typically in a glovebox or under an inert atmosphere. Appropriate personal protective equipment, including gloves and safety glasses, is essential when working with this compound.

Conclusion

This compound's strong Lewis acidity, a consequence of its electronic structure, positions it as a versatile and powerful tool in modern chemistry. While quantitative experimental data on its Lewis acidity remains an area for further investigation, its catalytic efficacy in a multitude of organic transformations is well-established. The ability to activate substrates for key bond-forming reactions underscores its importance in the synthesis of complex molecules and the fabrication of advanced materials, making it a valuable reagent for researchers and professionals in drug development and beyond.

References

Tantalum Pentachloride: A Comprehensive Technical Guide to its Application as a Precursor in Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the utilization of tantalum pentachloride (TaCl₅) as a versatile precursor in the synthesis of advanced materials. Tantalum-based materials are of significant interest across various high-technology sectors, including electronics, catalysis, and biomedical applications, owing to their unique chemical and physical properties. This compound, a reactive inorganic compound, serves as a crucial starting material for producing high-purity tantalum oxides, nitrides, carbides, and other complex material systems.

This document details the core synthesis methodologies, including Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), and sol-gel techniques. It presents a compilation of quantitative data from various studies, detailed experimental protocols, and visual representations of the synthesis pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.

Properties and Handling of this compound

This compound is a white to pale yellow crystalline solid that is highly reactive and sensitive to moisture and air.[1] Proper handling and storage are critical to maintain its purity and prevent the formation of undesirable byproducts.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | TaCl₅ |

| Molecular Weight | 358.21 g/mol |

| Appearance | White to light yellow crystalline solid |

| Density | 3.68 g/cm³ |

| Melting Point | 216.5 - 220 °C |

| Boiling Point | 239 °C |

| Vapor Pressure | 1 Torr at ~110 °C |

| Solubility | Soluble in aromatic hydrocarbons, less soluble in cyclohexane and carbon tetrachloride. Reacts with water and alcohols. |

Safety and Handling Precautions:

-

Moisture Sensitivity: TaCl₅ reacts readily with water, including atmospheric moisture, to form hydrochloric acid and tantalum oxychloride.[1] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.

-

Corrosivity: It is a corrosive solid.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Toxicity: this compound is harmful if swallowed or inhaled.[1] Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from moisture.

Atomic Layer Deposition (ALD)

Atomic Layer Deposition is a thin-film deposition technique based on sequential, self-limiting surface reactions. TaCl₅ is a widely used precursor for the ALD of tantalum-based thin films, such as tantalum oxide (Ta₂O₅), a high-k dielectric material essential for modern electronics.

Tantalum Oxide (Ta₂O₅) ALD

The ALD of Ta₂O₅ from TaCl₅ typically involves the alternating exposure of a substrate to TaCl₅ and a co-reactant, most commonly water (H₂O) or ozone (O₃).

Reaction Mechanism: The process involves two self-limiting half-reactions:

-

TaCl₅ pulse: TaCl₅ reacts with the hydroxylated surface (-OH) to form a layer of tantalum-containing species, releasing HCl as a byproduct. Surface-OH* + TaCl₅(g) → Surface-O-TaCl₄* + HCl(g)

-

H₂O pulse: Water vapor reacts with the surface-bound tantalum species to form tantalum oxide and regenerates the hydroxylated surface for the next cycle. Surface-O-TaCl₄* + 2H₂O(g) → Surface-O-TaO(OH)* + 4HCl(g)

Experimental Parameters and Film Properties:

Table 2: Quantitative Data for ALD of Ta₂O₅ from TaCl₅

| Co-reactant | Substrate Temperature (°C) | TaCl₅ Pulse Time (s) | Growth per Cycle (Å/cycle) | Film Properties |

| H₂O | 300 - 400 | Varies | Decreases with increasing pulse length initially, then stabilizes | Partly crystalline (hexagonal δ-Ta₂O₅) above 300°C, transforming to orthorhombic β-Ta₂O₅ at higher temperatures and doses.[2] |

| O₃ | 250 | Short pulses | ~1.0 | Amorphous as-deposited. Crystallizes to orthorhombic β-Ta₂O₅ at 740°C. Dielectric constant of 31.[1][3] |

| O₃ | 300 | Short pulses | ~0.77 | Lower Cl impurity levels compared to H₂O process.[1][3] |

Detailed Experimental Protocol: ALD of Ta₂O₅ using TaCl₅ and H₂O

-

Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned to remove any organic and inorganic contaminants. A common procedure involves sonication in acetone and isopropyl alcohol, followed by a deionized water rinse and drying with nitrogen. A final surface treatment, such as an ozone clean, can be used to ensure a hydroxylated surface.

-

Precursor and Reactor Setup:

-

Load the TaCl₅ precursor into a suitable bubbler or container within the ALD system. Heat the TaCl₅ source to a temperature that provides sufficient vapor pressure (e.g., 80-100 °C).

-

Heat the ALD reactor to the desired deposition temperature (e.g., 300 °C).

-

Introduce a carrier gas (e.g., high-purity nitrogen) to transport the precursor vapors into the reaction chamber.

-

-

Deposition Cycle:

-

TaCl₅ Pulse: Introduce a pulse of TaCl₅ vapor into the reaction chamber. The pulse duration should be long enough to allow for self-limiting adsorption on the substrate surface.

-

Purge: Purge the chamber with the inert carrier gas to remove any unreacted TaCl₅ and byproducts.

-

H₂O Pulse: Introduce a pulse of water vapor into the chamber.

-

Purge: Purge the chamber again with the inert gas to remove unreacted water and byproducts.

-

-

Film Growth: Repeat the deposition cycle until the desired film thickness is achieved.

-

Characterization: The deposited films can be characterized for their thickness, composition, crystallinity, and electrical properties using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), and capacitance-voltage (C-V) measurements.

Logical Workflow for Ta₂O₅ ALD

References

Methodological & Application

Tantalum Pentachloride as a Catalyst in Friedel-Crafts Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tantalum pentachloride (TaCl₅) is a powerful Lewis acid that serves as an effective catalyst in a variety of organic transformations, including Friedel-Crafts reactions. While less common than traditional catalysts like aluminum chloride (AlCl₃), TaCl₅ offers unique catalytic properties that can be advantageous in specific synthetic applications. Its electrophilic nature allows it to activate acylating and alkylating agents, facilitating the formation of new carbon-carbon bonds with aromatic substrates. These reactions are fundamental in the synthesis of a wide array of chemical intermediates and active pharmaceutical ingredients.

This document provides detailed application notes and protocols for the use of this compound as a catalyst in Friedel-Crafts acylation and alkylation reactions. The information is intended to guide researchers in exploring the potential of TaCl₅ in their synthetic endeavors.

Friedel-Crafts Acylation Catalyzed by this compound

Friedel-Crafts acylation is a key method for the synthesis of aryl ketones, which are valuable precursors in medicinal chemistry and materials science. This compound can effectively catalyze the acylation of aromatic compounds with acyl halides.

General Reaction Scheme

The general transformation for the TaCl₅-catalyzed Friedel-Crafts acylation is as follows:

Ar-H + R-X --(TaCl₅)--> Ar-R + HX

Caption: General mechanism of TaCl₅-catalyzed Friedel-Crafts acylation.

Application Notes and Protocols for Tantalum Pentachloride-Catalyzed Polymerization of Alkynes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tantalum pentachloride (TaCl₅) as a catalyst in the polymerization of alkynes, with a specific focus on the synthesis of cyclic poly(diphenylacetylene). The information presented is based on contemporary research, offering insights into reaction mechanisms, experimental setup, and polymer characterization.

Introduction

This compound (TaCl₅) is a versatile Lewis acid catalyst employed in a variety of organic transformations.[1] In polymer chemistry, it has emerged as a potent catalyst for alkyne polymerization.[2] Recent advancements have demonstrated that a catalytic system comprising TaCl₅ and a co-catalyst, such as tetrabutyltin (n-Bu₄Sn), can effectively polymerize diphenylacetylene and its derivatives to produce high molecular weight, cyclic poly(diphenylacetylene)s with a high cis-stereoregularity.[3][4] This innovative approach provides a straightforward route to novel macromolecular architectures with potential applications in materials science and drug delivery.

The polymerization is proposed to proceed via an "insertion ring expansion" mechanism, a departure from the previously assumed metathesis pathway. This mechanism involves the in situ reduction of TaCl₅ to a low-valent tantalum species, which then reacts with alkyne monomers to form a tantalacyclopentadiene intermediate. Subsequent insertion of additional alkyne monomers into the tantalum-carbon bonds of this intermediate leads to the expansion of the metallacycle and the eventual formation of a cyclic polymer.[4]

Key Applications

-

Synthesis of Cyclic Polymers: The TaCl₅/co-catalyst system provides a facile method for the synthesis of cyclic poly(diphenylacetylene)s, which are of interest for their unique physical and chemical properties compared to their linear counterparts.[3]

-

Polymerization of Substituted Alkynes: This catalytic system has been shown to be effective for the polymerization of various substituted diphenylacetylene monomers, allowing for the creation of functional polymers with tailored properties.[2]

-

Development of Novel Materials: The resulting polyalkynes can be explored for applications in electronics, optics, and as precursors for more complex macromolecular structures.

Experimental Protocols

General Considerations and Safety

This compound is highly moisture-sensitive and corrosive. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Glassware should be oven-dried and cooled under vacuum prior to use. Solvents must be anhydrous and deoxygenated.

Protocol for the Synthesis of Cyclic Poly(diphenylacetylene)

This protocol is adapted from the work of Maeda and coworkers for the polymerization of diphenylacetylene.[4]

Materials:

-

This compound (TaCl₅)

-

Tetrabutyltin (n-Bu₄Sn)

-

Diphenylacetylene

-

Anhydrous toluene

-

Methanol

-

Standard Schlenk line or glovebox setup

-

Oven-dried glassware

Procedure:

-

Catalyst Preparation:

-

In a Schlenk flask under an inert atmosphere, add TaCl₅ (1.0 eq).

-

Add anhydrous toluene to dissolve the TaCl₅.

-

To this solution, add n-Bu₄Sn (2.0 eq) dropwise while stirring.

-

The mixture is typically aged for a short period at room temperature to allow for the in situ formation of the active catalytic species.

-

-

Polymerization:

-

In a separate Schlenk flask, dissolve diphenylacetylene (e.g., 100 eq) in anhydrous toluene.

-

Heat the monomer solution to the desired reaction temperature (e.g., 80 °C).

-

Transfer the prepared catalyst solution to the monomer solution via cannula.

-

Allow the reaction to proceed for the specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques such as thin-layer chromatography or by observing an increase in the viscosity of the solution.

-

-

Termination and Polymer Isolation:

-

After the desired reaction time, cool the reaction mixture to room temperature.

-

Terminate the polymerization by adding a small amount of methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum to a constant weight.

-

Data Presentation

The following table summarizes representative quantitative data for the polymerization of diphenylacetylene using the TaCl₅/n-Bu₄Sn catalytic system.

| Entry | Monomer | Catalyst System | Monomer/Catalyst Ratio | Temp (°C) | Time (h) | Yield (%) | Mₙ (kDa) | M / Mₙ (PDI) | cis-Content (%) |

| 1 | Diphenylacetylene | TaCl₅/n-Bu₄Sn | 100:1 | 80 | 1 | 85 | 50.2 | 1.85 | >95 |

| 2 | Diphenylacetylene | TaCl₅/n-Bu₄Sn | 100:1 | 80 | 24 | 92 | 65.8 | 1.90 | >95 |

Mₙ (number-average molecular weight) and M / Mₙ (polydispersity index) are typically determined by gel permeation chromatography (GPC) calibrated with polystyrene standards. The cis-content is determined by ¹H NMR spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the TaCl₅-catalyzed polymerization of diphenylacetylene.

Caption: Workflow for TaCl₅-catalyzed synthesis of cyclic poly(diphenylacetylene).

Proposed Polymerization Mechanism

The proposed "insertion ring expansion" mechanism is depicted below.

Caption: Proposed insertion ring expansion mechanism for TaCl₅-catalyzed alkyne polymerization.

References

Application Notes and Protocols for Chemical Vapor Deposition of Tantalum Films using TaCl₅

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical vapor deposition (CVD) of tantalum (Ta) films using tantalum pentachloride (TaCl₅) as a precursor. Tantalum films deposited by CVD are of significant interest for a variety of applications, including as corrosion-resistant coatings and biocompatible layers on medical implants, which is of particular relevance to drug development and delivery systems.

Introduction to Tantalum CVD

Chemical vapor deposition is a process used to produce high-purity, high-performance solid materials. In the context of tantalum, the process typically involves the hydrogen reduction of gaseous this compound (TaCl₅) on a heated substrate. The overall chemical reaction can be summarized as:

2TaCl₅ (g) + 5H₂ (g) → 2Ta (s) + 10HCl (g)

This process allows for the conformal coating of complex geometries, making it ideal for applications such as coating medical implants and devices.[1] The properties of the resulting tantalum film, including its phase (α-Ta or β-Ta), adhesion, and surface morphology, are highly dependent on the deposition parameters.[2][3] The α-phase is known for its ductility, while the β-phase is harder and more brittle.[3][4] For many applications, particularly in the medical field, the ductile α-phase is preferred.[1]

Applications in Biomedical and Drug Development

Tantalum is a highly biocompatible and corrosion-resistant material, making it an excellent candidate for medical implants and devices.[5][6] CVD tantalum coatings on materials like titanium alloys (e.g., Ti6Al4V) and stainless steel can significantly enhance their performance and longevity in physiological environments.[2][7]

Key benefits of CVD tantalum coatings in this sector include:

-

Enhanced Biocompatibility: Tantalum surfaces have been shown to promote cell adhesion and proliferation, which is crucial for the integration of implants with surrounding tissue.[5][7][8]

-

Superior Corrosion Resistance: Tantalum forms a stable, passive oxide layer that protects the underlying substrate from corrosion in harsh environments, such as those found in the human body.[1][2][9]

-

Improved Osseointegration: For dental and orthopedic implants, tantalum coatings can enhance bone ingrowth and the overall stability of the implant.[5][8]

-

Drug Delivery Platforms: The biocompatible and inert nature of tantalum coatings makes them a promising platform for the development of drug-eluting implants, where the coating can act as a stable, non-reactive carrier for therapeutic agents.

Experimental Protocols

The following sections provide detailed protocols for the CVD of tantalum films using TaCl₅. These are generalized procedures, and specific parameters may need to be optimized based on the substrate material, desired film properties, and the specific CVD reactor being used.

Materials and Equipment

-

Precursor: this compound (TaCl₅) powder (>99.9% purity)

-

Reducing Agent: Hydrogen (H₂) gas (ultra-high purity)

-

Carrier Gas: Argon (Ar) or Helium (He) gas (ultra-high purity)

-

Substrate: Dependant on application (e.g., Ti6Al4V, stainless steel, graphite)

-

CVD Reactor: A hot-wall or cold-wall CVD system equipped with:

-

A precursor sublimation/vaporization chamber with independent temperature control.

-

Mass flow controllers for precise gas delivery.

-

A heated substrate holder.

-

A vacuum system capable of reaching low pressures.

-

An exhaust system with a scrubber for handling corrosive byproducts (HCl).

-

Pre-Deposition Substrate Preparation

-

Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. A typical procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water.

-

Drying: Dry the cleaned substrate with a stream of nitrogen gas and bake in an oven to remove any residual moisture.

-

Loading: Mount the substrate onto the substrate holder and transfer it into the CVD reactor.

CVD Process Protocol

-

System Purge: Evacuate the reactor to a base pressure (typically <10⁻⁵ Torr) and then purge with an inert gas (Ar or He) to remove any residual air and moisture.

-

Heating: Heat the substrate to the desired deposition temperature under a continuous flow of inert gas.

-

Precursor Vaporization: Heat the TaCl₅ precursor in the sublimator to generate a stable vapor pressure. The temperature of the sublimator will determine the precursor flow rate.

-

Deposition:

-

Introduce the hydrogen (H₂) gas into the reactor.

-

Using the carrier gas (Ar or He), transport the TaCl₅ vapor from the sublimator into the reaction chamber.

-

Maintain the desired pressure, temperature, and gas flow rates for the duration of the deposition.

-

-

Cool-Down:

-

After the desired film thickness is achieved, stop the flow of TaCl₅ and H₂.

-

Cool the substrate to room temperature under a continuous flow of inert gas.

-

-

Unloading: Once the system has cooled, vent the reactor with inert gas and remove the coated substrate.

Quantitative Data

The following tables summarize typical experimental parameters for the CVD of tantalum and tantalum-containing films from TaCl₅.

Table 1: Experimental Parameters for Tantalum Film Deposition

| Parameter | Value | Reference |

| Precursor | TaCl₅ | [10] |

| Substrate Temperature | 900 - 1400 °C | [10] |

| TaCl₅ Evaporator Temperature | 210 - 230 °C | [10] |

| Hydrogen (H₂) Flow Rate | 0.4 - 2 L/min | [10] |

| Pressure | Reduced Pressure | |

| Resulting Film Phase | α-Ta, β-Ta | [2][3] |

Table 2: Experimental Parameters for Tantalum Carbide (TaC) Film Deposition (for comparison)

| Parameter | Value | Reference |

| Precursor | TaCl₅, C₃H₆ | [11] |

| Substrate Temperature | 1100 - 1300 °C | [11] |

| TaCl₅ Sublimation Temperature | 180 °C | [11] |

| Argon (Ar) Carrier Gas Flow Rate | 800 sccm | [11] |

| Hydrogen (H₂) Diluent Gas Flow | Adjusted to total 3000 sccm | [11] |

| Deposition Pressure | 6.7 kPa | [11] |

| Resulting Film Thickness | 11 - 65 µm (for 30 min) | [11] |

Visualizations

Chemical Reaction Pathway

Caption: Chemical reaction pathway for tantalum CVD.

Experimental Workflow

Caption: General experimental workflow for CVD of tantalum.

References

- 1. Medical Industry | CVD Equipment Corporation [cvdequipment.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Research Portal [openresearch.surrey.ac.uk]

- 4. article.scirea.org [article.scirea.org]

- 5. researchgate.net [researchgate.net]

- 6. The Biocompatibility of Tantalum - X-medics [x-medics.com]

- 7. researchgate.net [researchgate.net]

- 8. Tantalum coating on porous Ti6Al4V scaffold using chemical vapor deposition and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CHEMUK 2026 EXPO – Exhibitors/tantaline-cvd-aps – CHEMUK 2026 EXPO [chemicalukexpo.com]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. Chemical Vapor Deposition of Tantalum Carbide from TaCl5-C3H6-Ar-H2 System [jkcs.or.kr]

Atomic Layer Deposition of Tantalum Oxide from Tantalum Pentachloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the atomic layer deposition (ALD) of high-quality tantalum oxide (Ta₂O₅) thin films using tantalum pentachloride (TaCl₅) as the precursor. Tantalum oxide is a high-k dielectric material with extensive applications in microelectronics, optical coatings, and biocompatible layers for medical devices.

Introduction to Ta₂O₅ ALD